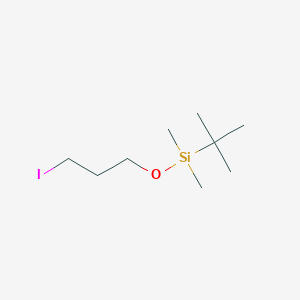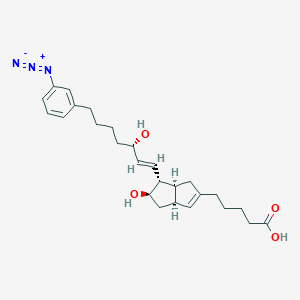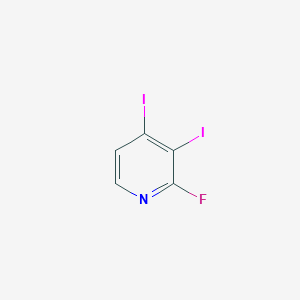
2-Fluoro-3,4-diiodopyridine
Vue d'ensemble
Description
2-Fluoro-3,4-diiodopyridine is a dihalogenated heterocyclic building block commonly used as a molecular scaffold for active pharmaceutical ingredients (APIs) and a substrate for synthetic chemistry .
Synthesis Analysis
The synthesis of 2-Fluoro-3,4-diiodopyridine is achieved by cross-coupling between a nucleobase (2-amino-4-fluoro-3,5-diiodopyridine) and sugar moieties . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis
The molecular formula of 2-Fluoro-3,4-diiodopyridine is C5H2FI2N . It’s a heterocyclic organic molecule .Chemical Reactions Analysis
Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .Physical And Chemical Properties Analysis
2-Fluoro-3,4-diiodopyridine has a molecular weight of 348.88 g/mol . It is a solid at room temperature .Applications De Recherche Scientifique
Synthesis of Novel Chemical Structures
Research by Daykin et al. (2010) highlights the synthesis of 2-chloro-3,4-diiodopyridine from 2-chloropyridine, achieved through Directed ortho Metallation (DoM)/Halogen Dance (HD) mechanisms. This process enabled the creation of various 2,3,4-triheteroarylpyridine scaffolds, including the synthesis of 5-[3,4-bis(2-phenylethynyl)pyridin-2-yl]-2-fluoropyridine, through a two-step Sonogashira/Suzuki–Miyaura reaction sequence.
Functionalization for Drug Synthesis
Pesti et al. (2000) detailed the efficient functionalization of 2-fluoro-4-methylpyridine, which led to the synthesis of DMP 543, a cognition enhancer drug candidate. This process involved steps like chlorination, hydrolysis, and methanesulfonylation.
Radiochemical Synthesis for Medical Imaging
Brugarolas et al. (2017) developed a method for producing 3-[18F]fluoro-4-aminopyridine, a radiofluorinated analog of the FDA-approved drug for multiple sclerosis, 4-aminopyridine. This compound is under investigation as a PET tracer for demyelination.
Creating Structural Manifolds from a Common Precursor
In a study by Schlosser & Bobbio (2002), 5-Chloro-2,3-difluoropyridine was used in the manufacturing process of a pesticide. This study demonstrates the transformation of this compound into various pyridine derivatives, showcasing the versatility of fluoropyridines in chemical synthesis.
Aminocarbonylation of Diiodopyridines
Takács et al. (2017) explored the aminocarbonylation of diiodopyridines, including 2-chloro-3,4-diiodopyridine, using palladium catalysis. This method resulted in the formation of compounds with carboxamide and ketocarboxamide functionalities, contributing to the diversity of functionalized pyridines.
Metallation of π-Deficient Heteroaromatic Compounds
Marsais & Quéguiner (1983) reviewed the metallation of π-deficient heterocyclic compounds, including the study of 3-fluoropyridine metallation regioselectivity. This research is crucial in understanding the chemical reactions and potential applications of fluoropyridines in various fields.
Fluorescence Characteristics for Detection
Baeyens & Moerloose (1979) investigated the fluorescence characteristics of various aminopyridines, including diaminopyridines. This study is significant for the potential use of these compounds in fluorimetric detection and analysis.
Pyridine Nucleosides Research
Nesnow & Heidelberger (1975) conducted research on pyridine nucleosides related to 5-fluorocytosine. Their work contributes to the understanding of the synthesis and structure of these nucleosides, which are important in the field of biochemistry.
Yamada-Curtius Reaction for Radioligand Preparation
Basuli et al. (2018) applied the Yamada-Curtius reaction for preparing 3-[18 F]fluoro-4-aminopyridine, a PET radioligand, which improved the radiochemical yield and specific activity for imaging applications.
Novel Synthesis Pathways for Fluoropyridines
Wittmann et al. (2006) presented a novel synthesis pathway for 4-fluoropyridines. This research opens up new possibilities for creating diverse fluoropyridine structures with potential applications in various chemical processes.
Safety And Hazards
The safety information for 2-Fluoro-3,4-diiodopyridine includes avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
Propriétés
IUPAC Name |
2-fluoro-3,4-diiodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2FI2N/c6-5-4(8)3(7)1-2-9-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNTYYOJYPWUSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2FI2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435486 | |
| Record name | 2-FLUORO-3,4-DIIODOPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3,4-diiodopyridine | |
CAS RN |
153034-83-4 | |
| Record name | 2-FLUORO-3,4-DIIODOPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[3-(tert-Butyldimethylsilyloxy)propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine](/img/structure/B115086.png)
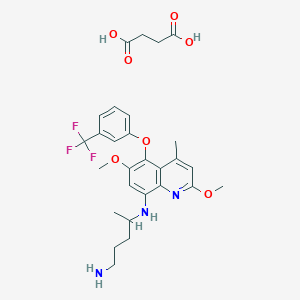
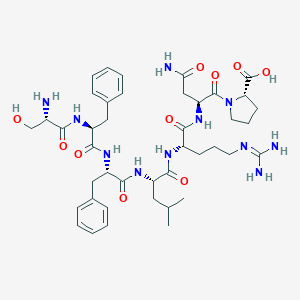
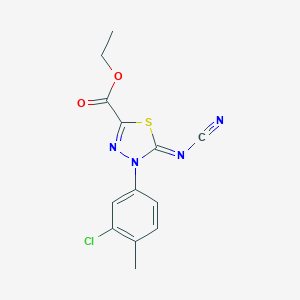
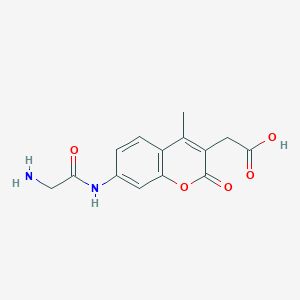
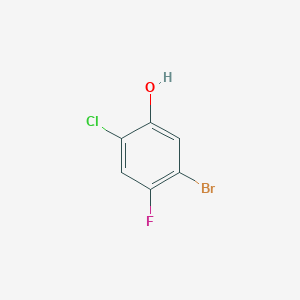
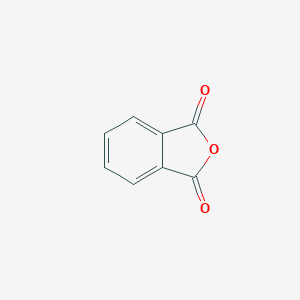
![1H-Isoindole-1,3(2H)-dione, 2-[2-(4-methylphenyl)-2-oxoethyl]-](/img/structure/B115102.png)
